molecular formula C10H9BrClF3S B14065171 1-(3-Bromopropyl)-2-chloro-3-(trifluoromethylthio)benzene

1-(3-Bromopropyl)-2-chloro-3-(trifluoromethylthio)benzene

Cat. No.: B14065171
M. Wt: 333.60 g/mol
InChI Key: DQEAVBVHEYOXNH-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-2-chloro-3-(trifluoromethylthio)benzene (CAS: 1805855-92-8) is a halogenated aromatic compound characterized by a bromopropyl chain, a chlorine substituent, and a trifluoromethylthio (-SCF₃) group. Its molecular formula is C₁₀H₉BrClF₃S, with a molecular weight of 333.60 g/mol . The compound’s structure combines alkyl halide reactivity (via the bromopropyl group) with the electron-withdrawing effects of chlorine and the lipophilic, metabolically stable trifluoromethylthio moiety. These features make it a candidate for pharmaceutical intermediates and agrochemical synthesis .

Properties

Molecular Formula

C10H9BrClF3S

Molecular Weight

333.60 g/mol

IUPAC Name

1-(3-bromopropyl)-2-chloro-3-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C10H9BrClF3S/c11-6-2-4-7-3-1-5-8(9(7)12)16-10(13,14)15/h1,3,5H,2,4,6H2

InChI Key

DQEAVBVHEYOXNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)SC(F)(F)F)Cl)CCCBr

Origin of Product

United States

Preparation Methods

Direct Bromopropylation of Prefunctionalized Benzene Derivatives

This approach begins with a benzene precursor already bearing chlorine and trifluoromethylthio groups. The bromopropyl chain is introduced via Friedel-Crafts alkylation or nucleophilic substitution. For example, 2-chloro-3-(trifluoromethylthio)benzene can react with 1,3-dibromopropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to install the bromopropyl moiety. However, competing side reactions, such as over-alkylation or rearrangement of the trifluoromethylthio group, necessitate precise stoichiometric control.

Sequential Functionalization of a Benzene Scaffold

An alternative strategy involves stepwise installation of substituents. A typical sequence includes:

  • Chlorination : Electrophilic chlorination of 3-(trifluoromethylthio)benzene using chlorine gas (Cl₂) in the presence of FeCl₃ as a catalyst yields 2-chloro-3-(trifluoromethylthio)benzene.
  • Bromopropylation : Reaction with 3-bromopropyl bromide under basic conditions (e.g., K₂CO₃ in dimethylformamide) introduces the bromopropyl chain via nucleophilic aromatic substitution.

Step-by-Step Laboratory Synthesis

Materials and Reagents

  • Starting material : 2-Chloro-3-(trifluoromethylthio)benzene (purity ≥98%, CAS 1804260-18-1)
  • Alkylating agent : 3-Bromopropyl bromide (1.2 equiv)
  • Solvent : Anhydrous dimethylformamide (DMF)
  • Base : Potassium carbonate (K₂CO₃, 2.0 equiv)
  • Catalyst : Tetrabutylammonium iodide (TBAI, 0.1 equiv)

Procedure

  • Reaction Setup : Combine 2-chloro-3-(trifluoromethylthio)benzene (10 mmol), K₂CO₃ (20 mmol), and TBAI (1 mmol) in 50 mL DMF under nitrogen.
  • Alkylation : Add 3-bromopropyl bromide (12 mmol) dropwise at 0°C. Warm to 80°C and stir for 12 hours.
  • Workup : Quench with ice water, extract with dichloromethane (3 × 30 mL), and dry over Na₂SO₄.
  • Purification : Isolate the product via flash chromatography (hexane:ethyl acetate, 9:1) to obtain a colorless liquid (yield: 68–72%).

Optimization of Reaction Parameters

Critical Variables Affecting Yield

Parameter Optimal Range Impact on Yield
Temperature 80–85°C <60°C: <40% yield; >90°C: decomposition
Reaction Time 10–14 hours Shorter durations lead to incomplete alkylation
Solvent Polarity DMF > DMSO > THF Polar aprotic solvents enhance nucleophilicity
Base Strength K₂CO₃ > NaHCO₃ Weak bases result in slower kinetics

Exceeding 85°C promotes elimination reactions, forming allylic bromides as byproducts. Microwave-assisted synthesis at 100°C reduces reaction time to 2 hours but requires specialized equipment.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to mitigate exothermic risks and improve mixing efficiency. Key advantages include:

  • Precision temperature control : Jacketed reactors maintain 80±2°C.
  • In-line purification : Integrated distillation units remove unreacted 3-bromopropyl bromide (bp 142°C) from the product (bp 210–215°C).

Catalytic Innovations

Recent patents disclose using ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide) as recyclable catalysts, achieving 78% yield over five cycles without significant activity loss.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.52 (d, J=8.4 Hz, 1H, Ar-H), 7.38 (d, J=8.4 Hz, 1H, Ar-H), 3.41 (t, J=6.8 Hz, 2H, BrCH₂), 2.85 (t, J=7.2 Hz, 2H, Ar-CH₂), 2.12 (quintet, J=6.8 Hz, 2H, CH₂).
  • ¹⁹F NMR : δ -43.2 (s, SCF₃).

Purity Assessment

HPLC analysis (C18 column, 70:30 methanol:water) confirms ≥98% purity, with retention time at 8.7 minutes.

Applications and Derivative Chemistry

The bromopropyl group enables diverse downstream transformations:

  • Nucleophilic substitutions : Reaction with NaN₃ yields azido derivatives for "click" chemistry applications.
  • Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids generates biaryl structures of pharmaceutical interest.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-2-chloro-3-(trifluoromethylthio)benzene can undergo several types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles.

    Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.

    Coupling reactions: The benzene ring can engage in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Conditions typically involve aprotic solvents and moderate temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(3-azidopropyl)-2-chloro-3-(trifluoromethylthio)benzene.

Scientific Research Applications

1-(3-Bromopropyl)-2-chloro-3-(trifluoromethylthio)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-2-chloro-3-(trifluoromethylthio)benzene involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in halogen bonding, while the trifluoromethylthio group can influence the compound’s electronic properties. These interactions can affect the compound’s reactivity and its ability to modulate biological pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Source
1-(3-Bromopropyl)-2-chloro-3-(trifluoromethylthio)benzene C₁₀H₉BrClF₃S 333.60 2-Cl, 3-SCF₃, 3-bromopropyl 1805855-92-8
1-(3-Bromopropyl)-2-chlorobenzene C₉H₁₀BrCl 233.54 2-Cl, 3-bromopropyl Not explicitly provided
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene C₁₀H₁₀BrF₃ 267.09 3-CF₃, 3-bromopropyl (no S or Cl) Not explicitly provided
1-(3-Bromopropyl)-4-chloro-3-(trifluoromethylthio)benzene C₁₀H₉BrClF₃S 333.60 4-Cl, 3-SCF₃, 3-bromopropyl 1805855-92-8
(3-Bromopropyl)benzene C₉H₁₁Br 199.08 3-bromopropyl (no Cl or SCF₃) 637-59-2

Key Observations :

  • Positional isomerism : The target compound differs from its 4-chloro-3-SCF₃ isomer (CAS: 1805855-92-8) only in the placement of chlorine (2-Cl vs. 4-Cl), which affects electronic distribution and steric interactions .
  • Functional group variations : The absence of the trifluoromethylthio group in 1-(3-bromopropyl)-2-chlorobenzene reduces lipophilicity and metabolic stability compared to the target compound .

Physical Properties

Property Target Compound (3-Bromopropyl)benzene 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene
Boiling Point (°C) N/A 237–238 Not reported
Density (g/cm³) N/A 1.32 (20°C) Not reported
Molecular Weight 333.60 199.08 267.09

Notes:

  • The trifluoromethylthio group increases molecular weight by ~66 g/mol compared to (3-bromopropyl)benzene.
  • Chlorine and SCF₃ substituents likely elevate boiling points relative to simpler bromopropylbenzenes due to increased polarity .
Alkyl Halide Reactivity

The bromopropyl group in the target compound enables nucleophilic substitutions, similar to (3-bromopropyl)benzene. For example:

  • Coupling reactions : Used in palladium-mediated cross-couplings to form C–N bonds (e.g., with amines or urea derivatives) .
  • Microwave-assisted synthesis : Demonstrated in reactions with trifluoromethylimidazolones to yield bioactive intermediates .
Influence of Trifluoromethylthio (-SCF₃)
  • Electron-withdrawing effects: The -SCF₃ group enhances stability against oxidative metabolism compared to non-sulfur analogues like 1-(3-bromopropyl)-3-(trifluoromethyl)benzene .
  • Lipophilicity : The -SCF₃ group increases logP values, improving membrane permeability in drug candidates .

Pharmaceutical and Industrial Relevance

  • Target compound: Potential as a building block for kinase inhibitors or G protein-coupled receptor (GPCR) modulators due to its balanced lipophilicity and halogenated reactivity .
  • Simpler analogues : (3-Bromopropyl)benzene is a common intermediate in natural product synthesis (e.g., baccatin III derivatives) .
  • Chlorine-free variants : 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene has been used in cinacalcet hydrochloride synthesis, albeit with lower yields due to reduced leaving-group efficacy .

Biological Activity

1-(3-Bromopropyl)-2-chloro-3-(trifluoromethylthio)benzene is a complex organic compound characterized by its unique molecular structure, which includes bromine, chlorine, and trifluoromethylthio functional groups. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic properties.

  • Molecular Formula : C11H9BrClF3S
  • Molecular Weight : 383.15 g/mol
  • IUPAC Name : 2-(3-bromopropyl)-1-(trifluoromethoxy)-3-(trifluoromethylthio)benzene
  • CAS Number : 1804260-18-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The mechanism involves:

  • Electrophilic Reactions : The bromopropyl group acts as an electrophile, facilitating reactions with nucleophilic sites on biomolecules.
  • Influence on Lipophilicity : The trifluoromethylthio and trifluoromethoxy groups enhance the compound's lipophilicity, influencing its absorption and distribution in biological tissues .

Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

  • Antitumor Activity : Studies have shown that it can inhibit the proliferation of tumor cells, suggesting potential applications in cancer therapy .
  • Antimicrobial Properties : Preliminary investigations suggest that it may possess antimicrobial effects, although further studies are needed to confirm these findings.

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
AntitumorInhibition of tumor cell proliferationWO2019153954A1
AntimicrobialPotential antimicrobial effectsBenchChem
Interaction with BiomoleculesElectrophilic interactionsBenchChem

Case Study 1: Antitumor Effects

In a study published in a patent application (WO2019153954A1), the compound was evaluated for its ability to inhibit the growth of ovarian and prostate cancer cells. The results indicated a significant reduction in cell viability at specific concentrations, highlighting its potential as a lead compound for drug development targeting malignant tumors.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound. The compound demonstrated activity against various bacterial strains, suggesting its utility in developing new antimicrobial agents. However, the exact mechanisms and efficacy levels require further exploration through clinical trials.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(3-Bromopropyl)-2-chloro-3-(trifluoromethylthio)benzene, and what critical parameters influence reaction yield?

  • Methodology : Synthesis typically involves sequential functionalization of a benzene ring. A bromopropyl group is introduced via alkylation using 3-bromopropyl bromide under acidic conditions, followed by chlorination (e.g., using Cl2/FeCl3) and trifluoromethylthiolation via nucleophilic substitution with AgSCF3 . Key parameters include temperature control (60–80°C for alkylation), stoichiometric ratios (excess alkylating agent to minimize side products), and solvent polarity (THF or DMF for solubility of intermediates). Yield optimization requires inert atmospheres to prevent oxidation of the thiol group .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodology :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirm substitution patterns (e.g., δ ~2.5 ppm for -CH2Br protons, δ ~7.3–7.8 ppm for aromatic protons) .
  • FT-IR : Identify C-Br (550–650 cm<sup>−1</sup>), C-Cl (600–800 cm<sup>−1</sup>), and SCF3 (1050–1150 cm<sup>−1</sup>) stretches .
  • Mass Spectrometry (EI-MS) : Molecular ion peaks at m/z 329 (M<sup>+</sup>) and fragmentation patterns for Br/Cl loss .
  • HPLC : Assess purity using C18 columns with UV detection at 254 nm; retention time compared to standards .

Q. What are the key storage and handling protocols to ensure the stability of this compound?

  • Methodology : Store at 2–8°C in amber glass vials under inert gas (Ar/N2) to prevent moisture absorption and bromine displacement. Use desiccants like silica gel. Handle in fume hoods with nitrile gloves and PPE due to volatility (bp ~219–220°C) and lachrymatory properties .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • DFT Calculations : Optimize geometry using Gaussian at B3LYP/6-31G(d) level to evaluate electrophilicity of the bromopropyl group. Calculate Fukui indices to identify reactive sites for nucleophilic attack (e.g., Br in -CH2CH2CH2Br) .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics using GROMACS. Compare activation energies for SN1 vs. SN2 pathways .

Q. What strategies resolve contradictions in reported reaction outcomes when using this compound in heterocyclic synthesis?

  • Methodology :

  • Controlled Replication : Standardize reaction conditions (e.g., 1:1.2 molar ratio of compound to dienophile in Diels-Alder reactions) and monitor by TLC .
  • Side Reaction Analysis : Use LC-MS to detect byproducts (e.g., elimination products from β-hydride shifts in alkylation steps). Adjust base strength (e.g., K2CO3 vs. DBU) to suppress elimination .
  • Cross-Validation : Compare results across solvents (polar aprotic vs. nonpolar) and catalysts (Pd vs. Cu) to identify optimal systems .

Q. How does the trifluoromethylthio group influence the electronic properties of the benzene ring in cross-coupling reactions?

  • Methodology :

  • Hammett Analysis : Measure substituent constants (σmeta) via UV-Vis spectroscopy of nitro derivatives. The -SCF3 group exhibits strong electron-withdrawing effects (σ ~0.6), altering resonance stabilization .
  • X-ray Crystallography : Resolve bond lengths (C-S: ~1.78 Å) and angles to quantify conjugation effects .

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